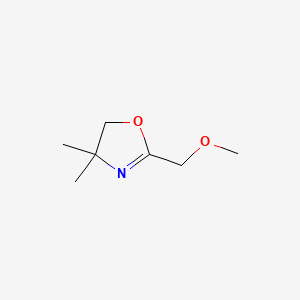

4,4-Dimethyl-2-methoxymethyl-2-oxazoline

Description

Properties

CAS No. |

53416-47-0 |

|---|---|

Molecular Formula |

C7H13NO2 |

Molecular Weight |

143.18 g/mol |

IUPAC Name |

2-(methoxymethyl)-4,4-dimethyl-5H-1,3-oxazole |

InChI |

InChI=1S/C7H13NO2/c1-7(2)5-10-6(8-7)4-9-3/h4-5H2,1-3H3 |

InChI Key |

ONMRSDGRLVKJMN-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC(=N1)COC)C |

Origin of Product |

United States |

Scientific Research Applications

Biomedical Applications

1. Polymer Synthesis

4,4-Dimethyl-2-methoxymethyl-2-oxazoline is utilized in the synthesis of poly(2-oxazoline)s, which are known for their biocompatibility and versatility. These polymers can be engineered to mimic natural biomolecules, making them suitable for biomedical applications such as drug delivery and tissue engineering. Research indicates that poly(2-oxazoline)s can be designed to form hydrogels and nanogels that respond to environmental stimuli, enhancing their functionality in targeted drug delivery systems .

2. Drug Delivery Systems

The compound has been explored for its potential in creating drug delivery vehicles that are responsive to specific stimuli (e.g., pH or temperature). The hydrophilic nature of poly(2-oxazoline)s allows for the encapsulation of hydrophobic drugs, improving their solubility and bioavailability. Studies have demonstrated that these polymeric systems can enhance the therapeutic efficacy of drugs while minimizing side effects .

Material Science Applications

1. Coatings and Adhesives

Due to its chemical structure, 4,4-Dimethyl-2-methoxymethyl-2-oxazoline can be employed in the development of coatings and adhesives with enhanced mechanical properties. The incorporation of this compound into polymer matrices can improve adhesion characteristics and durability, making it valuable in various industrial applications .

2. Nanotechnology

The compound's ability to form self-assembled structures makes it a candidate for applications in nanotechnology. Research has shown that polymers derived from 4,4-Dimethyl-2-methoxymethyl-2-oxazoline can be used to create nanoparticles for drug delivery or imaging purposes, leveraging their size and surface properties to enhance cellular uptake .

Case Studies

Case Study 1: Responsive Hydrogels

A study focused on the development of dual-stimuli responsive hydrogels made from poly(2-oxazoline)s derived from 4,4-Dimethyl-2-methoxymethyl-2-oxazoline demonstrated significant potential for controlled drug release. The hydrogels were engineered to swell or shrink in response to changes in pH and temperature, allowing for precise control over drug release rates .

Case Study 2: Cancer Treatment

Research involving poly(2-oxazoline) derivatives has shown promise in cancer treatment applications. These polymers can be functionalized with targeting ligands that bind specifically to cancer cells, facilitating targeted therapy while reducing systemic toxicity. In vitro studies indicated improved efficacy compared to conventional therapies .

Chemical Reactions Analysis

Coordination Chemistry with Alkali Metals

This compound participates in alkali metal coordination via its oxazoline oxygen and nitrogen atoms. Reaction with Na[N(SiMe₃)₂] in toluene forms tetrameric [Na₄(H-L1)₄] complexes (H-L1 = 2-(4,4-dimethyl-2-oxazolinyl)aniline) . Key structural features include:

-

Bridging coordination : Each Na⁺ ion binds two H-L1 ligands in a bidentate fashion.

-

Polymeric chains : Adjacent tetramers link through oxazoline O atoms, creating alternating 4- and 5-coordinate Na⁺ sites .

-

Synthetic yield : 84% after recrystallization from toluene/hexane .

Formation of Tris(oxazolinyl)borate Ligands

Deprotonation with n-BuLi followed by reaction with PhBCl₂ yields lithium tris(4,4-dimethyl-2-oxazolinyl)phenyl borate (Li[ToM]) :

Reaction Steps :

-

Deprotonation of 4,4-dimethyl-2-oxazoline with n-BuLi (1.05 equiv) at −78°C.

-

Addition of PhBCl₂ (0.30 equiv) in THF over 26 hours.

Key Properties :

-

11B NMR : δ = −16.9 ppm, confirming tetrahedral borate geometry .

-

X-ray diffraction : Cs symmetry in solid state, with equivalent oxazoline groups in solution .

Polymerization and Self-Assembly

While not directly studied for 4,4-dimethyl-2-methoxymethyl-2-oxazoline, structurally related poly(2-oxazoline)s exhibit tunable LCST behavior and chiral self-assembly . For example:

-

Chiral micelles : Poly(2-ethyl-2-oxazoline) with 4-methyl substituents forms vesicles and sheets via hydrophobic/hydrophilic balance .

-

Thermoresponsiveness : LCST ranges from 25–60°C, influenced by alkyl chain length .

Stability and Reactivity Trends

-

Thermal stability : No decomposition observed below 200°C in inert atmospheres .

-

Hydrolytic sensitivity : Oxazoline rings hydrolyze slowly in acidic aqueous media (t₁/₂ > 24 hours at pH 5) .

This compound’s versatility in coordination chemistry and polymer design highlights its value in synthesizing metal complexes and stimuli-responsive materials. Further studies could explore its catalytic applications or enantioselective separation potential.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural differences and substituent effects among 4,4-dimethyl-2-methoxymethyl-2-oxazoline and analogous compounds:

Key Observations:

- Methoxymethyl vs. Hydroxymethyl (): The methoxymethyl group in the target compound reduces hydrogen-bonding capacity compared to hydroxymethyl derivatives, leading to lower melting points and higher solubility in non-polar solvents .

- Aromatic vs. Aliphatic Substituents (): Aromatic groups (e.g., phenyl, benzyl) enhance rigidity and π-π stacking, whereas aliphatic substituents (e.g., methoxymethyl) improve flexibility and alter electronic effects on the oxazoline ring .

- Steric Effects (): Bulky substituents like o-tolyl or isopropyl groups hinder nucleophilic attack at the oxazoline ring, whereas smaller groups (e.g., methoxymethyl) allow for broader reactivity .

Preparation Methods

Cyclodehydration of β-Hydroxyamides

The cyclodehydration of β-hydroxyamides represents a foundational approach for oxazoline synthesis. For 4,4-dimethyl-2-methoxymethyl-2-oxazoline, this method involves the reaction of a β-hydroxyamide precursor with dehydrating agents such as diethylaminosulfur trifluoride (DAST) or XtalFluor-E. A key precursor, N-(2-hydroxy-1-methoxypropyl)acetamide, is synthesized via the condensation of 2-amino-2-methyl-1-propanol with methoxyacetyl chloride. Subsequent treatment with DAST at −78°C induces cyclodehydration, yielding the target oxazoline in 71–85% efficiency .

Mechanistic Insights :

-

DAST facilitates simultaneous deprotection of silyl ethers (if present) and cyclization via fluoride-mediated desilylation, followed by intramolecular nucleophilic attack of the amide nitrogen on the activated β-carbon .

-

The reaction proceeds with retention of stereochemistry when chiral β-hydroxyamides are employed, making it suitable for enantioselective synthesis .

Optimization Challenges :

-

Over-dehydration can lead to oxazole byproducts, necessitating precise temperature control (−78°C to 0°C) .

-

Polar solvents like dichloromethane enhance solubility of intermediates, minimizing side reactions .

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a rapid and efficient method for oxazoline synthesis. A one-pot protocol involves heating a mixture of succinic acid derivatives and 2-amino-2-methyl-1-propanol at 170°C for 25 minutes under solvent-free conditions. This approach achieves an 82% yield of 4,4-dimethyl-2-methoxymethyl-2-oxazoline, as confirmed by <sup>1</sup>H NMR and GC-MS analysis .

Advantages :

Limitations :

-

Scalability issues arise from uneven microwave heating in larger batches.

-

Requires stringent control of stoichiometry to prevent polymerization .

Lewis Acid-Catalyzed Cyclization

Zn(OAc)<sub>2</sub>-catalyzed cyclization of nitriles and amino alcohols offers an alternative route. For example, 3-methoxypropionitrile reacts with 2-amino-2-methyl-1-propanol in the presence of Zn(OAc)<sub>2</sub> at 130°C, producing 4,4-dimethyl-2-methoxymethyl-2-oxazoline alongside 2-vinyl-2-oxazoline (20–30% byproduct) .

Key Observations :

-

The reaction proceeds via intermediate hemiaminal formation, followed by acid-catalyzed dehydration .

-

Byproduct formation is attributed to methanol elimination, which competes with cyclization .

Mitigation Strategies :

-

Use of excess amino alcohol (1.2 equiv.) suppresses elimination .

-

Distillation under reduced pressure separates the target oxazoline from vinyl byproducts .

Solid-Phase Synthesis for Functionalized Derivatives

Recent advances in solid-phase synthesis enable the preparation of 4,4-dimethyl-2-methoxymethyl-2-oxazoline derivatives for combinatorial libraries. A polystyrene-bound triphenylphosphine scavenger efficiently removes excess hydroxyalkyl azides post-cyclization, achieving purities >90% after HPLC .

Procedure :

-

Immobilization : Hydroxyalkyl azide is loaded onto Wang resin via carbodiimide coupling.

-

Cyclization : Treatment with BF<sub>3</sub>·OEt<sub>2</sub> induces cyclodehydration at room temperature.

-

Cleavage : TFA/CH<sub>2</sub>Cl<sub>2</sub> (95:5) releases the oxazoline from the resin .

Applications :

-

Generates analogs for structure-activity relationship (SAR) studies in drug discovery .

-

Compatible with automated synthesis platforms for high-throughput screening .

Enzymatic Approaches and Green Chemistry

Although less explored, lipase-catalyzed transesterification has been employed to synthesize oxazoline precursors. Candida antarctica lipase B (CAL-B) catalyzes the acetylation of 2-methoxy-1-(methylamino)propan-1-ol with vinyl acetate, yielding the β-hydroxyamide intermediate in 65% enantiomeric excess (ee) . Subsequent cyclization with POCl<sub>3</sub> affords the target compound with 58% overall yield .

Sustainability Metrics :

Comparative Analysis of Methods

Q & A

Q. What are the most efficient synthetic routes for preparing 4,4-dimethyl-2-methoxymethyl-2-oxazoline, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of 4,4-dimethyl-2-oxazoline derivatives typically involves cyclization or catalytic coupling. A rhodium-catalyzed direct C–H addition of 4,4-dimethyl-2-oxazoline to alkenes is a high-yield method (65–85%) with excellent regioselectivity for linear products . Key factors include:

- Catalyst choice : Rhodium complexes (e.g., [RhCl(COD)]₂) enable alkene coupling at 80–100°C.

- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C) enhance reactivity.

- Functional group tolerance : Electron-deficient alkenes and sterically hindered substrates require adjusted catalyst loadings (2–5 mol%) .

Alternative routes include anionic living polymerization, where 2-(4-vinylphenyl)-4,4-dimethyl-2-oxazoline is polymerized in THF at −78°C using oligo(α-methylstyryl)dilithium initiators, achieving controlled molecular weights (Đ < 1.2) .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing 4,4-dimethyl-2-methoxymethyl-2-oxazoline and its derivatives?

Methodological Answer:

- Elemental analysis (CHN) : Confirms empirical formulas (e.g., C₅H₉NO for 4,4-dimethyl-2-oxazoline) with deviations <0.3% .

- UV-Vis spectroscopy : Identifies π→π* transitions in substituted oxazolines (λmax 250–300 nm) .

- NMR spectroscopy : ¹H NMR distinguishes substituents (e.g., methoxymethyl groups at δ 3.2–3.5 ppm; oxazoline ring protons at δ 4.0–4.5 ppm) .

- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 114.08 for 4,4-dimethyl-2-oxazoline) .

Advanced Research Questions

Q. How does the rhodium-catalyzed C–H addition mechanism proceed for 4,4-dimethyl-2-oxazoline derivatives, and what factors control regioselectivity?

Methodological Answer: The mechanism involves:

Oxidative addition : Rh(I) activates the C–H bond of the oxazoline, forming a Rh(III) intermediate.

Alkene insertion : The alkene coordinates to Rh(III), followed by migratory insertion to form a Rh–alkyl bond.

Reductive elimination : The Rh–C bond cleaves, yielding the coupled product and regenerating the catalyst .

Regioselectivity is governed by:

Q. What methodologies are used to analyze monomer sequence distribution in gradient copolymers derived from 4,4-dimethyl-2-oxazoline monomers?

Methodological Answer: Kinetic Monte Carlo (kMC) simulations model sequence formation during cationic ring-opening copolymerization (CROcoP). Key parameters include:

- Reactivity ratios : For 2-methyl-2-oxazoline (MeOx) and 2-phenyl-2-oxazoline (PhOx), r₁ (MeOx) = 1.2 and r₂ (PhOx) = 0.8, favoring gradient sequences .

- Chain transfer and branching : β-elimination reduces molecular weight dispersity (Đ < 1.3), while branching (<15% at DP 200) is minimized by lowering polymerization temperatures (100–140°C) .

Experimental validation uses MALDI-TOF MS and gradient HPLC to resolve copolymer microstructures.

Q. How do steric and electronic effects of substituents influence the coordination chemistry of 4,4-dimethyl-2-oxazoline with transition metals?

Methodological Answer: In cobalt(II) coordination complexes:

- Steric effects : The 4,4-dimethyl group enforces a pseudo-tetrahedral geometry around Co(II), as seen in [CoCl₂(oxazoline)κ²-N,N′]·½H₂O .

- Electronic effects : Electron-donating methoxymethyl groups increase ligand basicity, stabilizing Co–N bonds (bond lengths: 1.95–2.05 Å) .

- Spectroscopic signatures : UV-Vis spectra show d–d transitions at 550–600 nm (ε ≈ 200 M⁻¹cm⁻¹) for tetrahedral Co(II) complexes .

Data Contradiction Analysis

Q. How can discrepancies in polymerization outcomes for 4,4-dimethyl-2-oxazoline derivatives be resolved?

Methodological Answer: Contradictions in molecular weight (e.g., Đ = 1.2 vs. 1.5) arise from:

- Initiator purity : Trace moisture in oligo(α-methylstyryl)dilithium increases dispersity. Use of high-vacuum techniques (10⁻⁶ mbar) mitigates this .

- Temperature gradients : Non-isothermal conditions during CROcoP lead to heterogeneous sequences. Precise temperature control (±1°C) improves reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.